5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. It is known for its unique structure, which includes a cyclopentene ring substituted with isopropenyl and dimethyl groups, as well as a propyl acetate moiety. This compound is often used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate can be synthesized through the reaction of acetic acid with 5-isopropenyl-2,2-dimethyl-1-cyclopentene . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Scientific Research Applications
5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Isopropenyl-2,2-dimethyl-1-cyclopentene: A precursor in the synthesis of the acetate derivative.
Propyl acetate: A simpler ester with similar functional groups but lacking the cyclopentene ring.
Isopropenyl acetate: Another ester with an isopropenyl group but different structural features.
Uniqueness: 5-Isopropenyl-beta,2-dimethylcyclopent-1-ene-1-propyl acetate stands out due to its unique combination of a cyclopentene ring with isopropenyl and dimethyl substitutions, along with a propyl acetate moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
54043-73-1 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[2-methyl-3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propyl] acetate |
InChI |
InChI=1S/C15H24O2/c1-10(2)14-7-6-12(4)15(14)8-11(3)9-17-13(5)16/h11,14H,1,6-9H2,2-5H3 |
InChI Key |
RCULSNWXGDTJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CC(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.